molecular formula C8H4BrF3N2 B1411850 2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE CAS No. 1806849-47-7

2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE

Cat. No.: B1411850
CAS No.: 1806849-47-7
M. Wt: 265.03 g/mol
InChI Key: GLKYBAOIXFSWEL-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-(trifluoromethyl)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with amino (-NH₂), bromo (-Br), and trifluoromethyl (-CF₃) groups at positions 2, 3, and 6, respectively. This compound’s structure combines electron-withdrawing (cyano, -CN; trifluoromethyl) and electron-donating (amino) groups, creating unique electronic and steric properties. Such characteristics make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring regioselective substitution or halogen bonding interactions .

Properties

IUPAC Name

2-amino-3-bromo-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKYBAOIXFSWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Trifluoromethyl Aromatic Compounds

Methodology:

The initial step involves brominating a suitable trifluoromethyl aromatic compound, such as trifluoromethylbenzene derivatives, to introduce a bromine atom at the desired position (preferably the 3-position relative to the trifluoromethyl group). This process is often carried out via electrophilic aromatic substitution under controlled conditions.

Research Findings:

  • Patents and literature indicate that bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of catalysts or radical initiators, often under mild conditions to ensure regioselectivity.
  • Reaction conditions typically involve solvents like acetic acid or dichloromethane at temperatures ranging from 0°C to room temperature.

Data Table 1: Bromination Conditions

Parameter Typical Range Notes
Reagent Bromine or NBS NBS preferred for selectivity
Catalyst None or FeBr₃ FeBr₃ enhances electrophilic bromination
Solvent Acetic acid, dichloromethane Depends on substrate solubility
Temperature 0°C to 25°C To control regioselectivity
Reaction Time 2-6 hours Monitored via TLC

Introduction of the Amino Group

Methodology:

The amino group at the 2-position is introduced via nucleophilic substitution or reduction of a nitro precursor, or through direct amination of the brominated intermediate.

Research Findings:

  • Amidation or amination can be achieved by nucleophilic substitution of the bromine atom with ammonia or amines under pressure.
  • Alternatively, diazotization followed by reduction is a classical route, although less favored due to harsh conditions.

Data Table 2: Amination Conditions

Parameter Typical Range Notes
Reagent Ammonia gas or aqueous ammonia Gas phase for higher efficiency
Catalyst Copper salts (e.g., cuprous chloride) Enhances nucleophilic substitution
Solvent Ethanol, methanol, tetrahydrofuran Organic solvents favor SNAr reactions
Pressure 0.1-5 MPa Elevated pressure accelerates amination
Temperature 50°C to 100°C To optimize reaction rate

Cyanation to Form the Nitrile

Methodology:

Conversion of the amino derivative to the nitrile involves dehydration of the corresponding amide or direct nucleophilic substitution with a cyanide source.

Research Findings:

  • Dehydration agents such as thionyl chloride or phosphorus oxychloride are employed to convert the amino group into the nitrile.
  • Alternative routes include the use of cyanide salts, but due to toxicity concerns, safer dehydration methods are preferred.

Data Table 3: Nitrile Formation Conditions

Parameter Typical Range Notes
Dehydrating Agent Thionyl chloride, phosphorus oxychloride Thionyl chloride is most common
Solvent Toluene, dichloromethane Facilitates removal of by-products
Molar Ratio 1:1 to 1:5 (amide: dehydrating agent) Ensures complete dehydration
Temperature 50°C to 80°C Controlled to prevent side reactions
Reaction Time 3-6 hours Monitored via TLC or NMR

Summary of the Overall Synthetic Route

Step Key Reagents Conditions Purpose
Bromination Bromine or NBS 0°C–25°C, acetic acid Regioselective bromination
Amination Ammonia, copper salts 50°C–100°C, pressure 0.1–5 MPa Introduction of amino group
Cyanation Thionyl chloride 50°C–80°C Conversion to nitrile

Notable Research and Patent Data

  • Patent CN1810775B describes a process involving bromination, cyanidation, and ammoniation, emphasizing the use of marketable reagents and environmentally friendly conditions.
  • CN111072517A discloses a method starting from trifluoromethyl fluorobenzene, involving bromination, cyanidation, and amination, with specific reaction parameters optimized for safety and yield.
  • Literature reports that the process avoids the use of highly toxic cyanide salts by employing dehydration of amides, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-3-bromo-6-(trifluoromethyl)benzonitrile are compared below with three related compounds (Table 1). Key differences in substituent positions, functional groups, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS RN Molecular Formula Molecular Weight Substituent Positions Functional Groups Key Properties
This compound Not provided C₈H₄BrF₃N₂ ~273.03 2-NH₂, 3-Br, 6-CF₃ Benzonitrile, amino, bromo High polarity, halogen bonding potential
4-Amino-2-(trifluoromethyl)benzonitrile 654-70-6 C₈H₅F₃N₂ 192.13 4-NH₂, 2-CF₃ Benzonitrile, amino Moderate solubility in polar solvents
2-Bromo-6-chloro-4-(trifluoromethyl)aniline 109919-26-8 C₇H₄BrClF₃N 274.47 2-Br, 6-Cl, 4-CF₃ Aniline, bromo, chloro Lipophilic, thermal stability (mp ~150°C*)
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile 892501-99-4 C₁₃H₇F₃N₂ 248.20 Pyridyl at position 4 Benzonitrile, pyridine mp 123–124°C, rigid planar structure

Notes:

  • *Melting point (mp) for 2-bromo-6-chloro-4-(trifluoromethyl)aniline is inferred from structural analogues.

Structural and Functional Differences

Core Aromatic System: The target compound and 4-amino-2-(trifluoromethyl)benzonitrile share a benzene ring, whereas 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile incorporates a pyridine ring, enhancing π-π stacking interactions in medicinal chemistry applications. 2-Bromo-6-chloro-4-(trifluoromethyl)aniline replaces the cyano group with an amino (-NH₂), reducing electron-withdrawing effects and increasing basicity.

Substituent Positions: The trifluoromethyl group at position 6 in the target compound contrasts with its position at 2 in 4-amino-2-(trifluoromethyl)benzonitrile , altering dipole moments and steric hindrance. Halogen placement (Br at 3 vs. Br/Cl at 2/6 in 2-bromo-6-chloro-4-(trifluoromethyl)aniline ) impacts reactivity in cross-coupling reactions.

Functional Group Effects: The cyano group in benzonitrile derivatives enhances electrophilicity compared to aniline derivatives, favoring nucleophilic substitution . Trifluoromethyl groups improve metabolic stability and lipophilicity, critical in drug design .

Biological Activity

Overview

2-Amino-3-bromo-6-(trifluoromethyl)benzonitrile (CAS No. 1806849-47-7) is an organic compound characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group on an aniline ring. This unique combination of functional groups imparts distinct chemical properties that enhance its biological activity, making it a valuable compound in medicinal chemistry and materials science.

  • Molecular Formula : C8H4BrF3N2
  • Molecular Weight : 265.03 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC(=C(C(=C1C(F)(F)F)C#N)N)Br

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, improving cell membrane penetration. Inside the cell, the compound can modulate enzyme or receptor activities, leading to significant biological effects.

Anticancer Properties

Recent studies suggest that compounds featuring trifluoromethyl groups may possess anticancer properties. For example, the presence of such groups has been linked to enhanced potency in inhibiting cancer cell proliferation. Although direct studies on this compound are scarce, its chemical structure suggests potential efficacy in cancer treatment.

Case Studies and Research Findings

  • Anticancer Activity : A related study highlighted the anticancer effects of benzonitrile derivatives, noting that modifications to the aniline nitrogen can significantly improve cytotoxicity against various cancer cell lines. The IC50 values reported for similar compounds ranged from 25 to 50 μM, indicating moderate efficacy in cancer treatment .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of substituted benzonitriles, reporting minimum inhibitory concentration (MIC) values that suggest effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds ranged from 15 to 300 μg/mL depending on the specific derivative tested .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Biological ActivityIC50/MIC Values
2-Bromo-4-(trifluoromethyl)anilineBromine and trifluoromethyl groupsAntimicrobialMIC = 40 μg/mL
2-Amino-5-chloro-4-(trifluoromethyl)anilineChlorine and trifluoromethyl groupsAnticancerIC50 = 45 μM
2-Amino-3-bromo-5-(trifluoromethyl)benzonitrileBromine and trifluoromethyl groupsAnticancerIC50 = 30 μM

Q & A

Basic: What methodologies are recommended for synthesizing 2-amino-3-bromo-6-(trifluoromethyl)benzonitrile with high purity?

Answer:

  • Bromination Strategies : Start with a benzonitrile precursor containing amino and trifluoromethyl groups. Use electrophilic brominating agents like N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to achieve regioselective bromination at the meta position.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (e.g., Waters Spherisorb ODS-2 column, retention time ~3.0 minutes for analogous compounds) .
  • Validation : Use NMR (¹H/¹³C, 19F) and high-resolution mass spectrometry (HRMS) to verify structure and purity.

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

  • Analytical Techniques :
    • HPLC : Utilize reversed-phase chromatography with UV detection (e.g., 254 nm). Compare retention times to validated standards (e.g., 4-amino-2-(trifluoromethyl)benzonitrile retention time ~3.0 minutes) .
    • Spectroscopy : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons), 19F NMR (δ -60 to -70 ppm for CF₃), and IR (sharp nitrile stretch ~2230 cm⁻¹).
    • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (expected [M+H]⁺ ~279 m/z).

Advanced: How do the bromine and trifluoromethyl substituents influence electronic and steric properties?

Answer:

  • Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitution to specific positions. Bromine further enhances this effect, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Steric Considerations : The bulky trifluoromethyl group at position 6 creates steric hindrance, impacting nucleophilic aromatic substitution (SNAr) kinetics. Computational studies (DFT, B3LYP/6-31G*) can quantify these effects .
  • Comparative Analysis : Structural analogs (e.g., 5-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile) show distinct reactivity due to substitution patterns .

Advanced: What computational approaches predict the compound’s reactivity in catalytic reactions?

Answer:

  • Density Functional Theory (DFT) : Use the B3LYP functional with a 6-31G* basis set to model transition states and electron density distributions. The Colle-Salvetti correlation-energy formula can refine predictions of reaction pathways .
  • Applications : Predict regioselectivity in palladium-catalyzed coupling reactions or assess stability under acidic/basic conditions.

Advanced: How can mechanistic studies elucidate degradation pathways under varying conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (60–80°C), UV light, or acidic/alkaline media. Monitor degradation products via LC-MS.
  • Key Findings : The trifluoromethyl group enhances thermal stability, while bromine may lead to debromination under reducing conditions. Degradation byproducts (e.g., des-bromo analogs) can be identified using HRMS .

Advanced: What pharmacological applications are plausible based on structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) : Analogous compounds (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) are intermediates in antitumor agents like bicalutamide. The bromine substitution may enhance binding affinity to androgen receptors .
  • Biological Testing : Use in vitro assays (e.g., enzyme inhibition, cell proliferation) to evaluate cytotoxicity. Compare with non-brominated analogs to isolate substituent effects .

Advanced: How should researchers validate analytical methods for regulatory compliance?

Answer:

  • Pharmacopeial Standards : Follow USP guidelines for method validation (specificity, accuracy, precision). For impurity profiling, use relative response factors (e.g., 1.4 for 4-amino-2-(trifluoromethyl)benzonitrile) to quantify limits of detection (LOD <0.1%) .
  • Column Selection : Optimize HPLC conditions with L1 columns (e.g., Waters Spherisorb ODS-2) to resolve closely eluting impurities.

Advanced: What are the safety protocols for handling this compound?

Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (Category 3) and skin/eye irritation risks. Work in a fume hood to avoid inhalation of dust .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent decomposition.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE

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